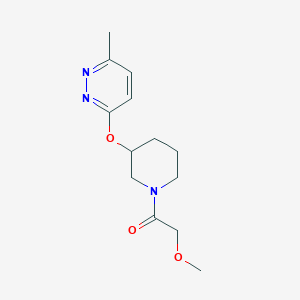

![molecular formula C16H15NO4 B3003711 dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate CAS No. 132288-27-8](/img/structure/B3003711.png)

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate

Vue d'ensemble

Description

Dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.299. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Reactions and Derivatives

- Synthesis of Derivatives: Diethyl naphthoquinone-2,3-dicarboxylate reacts with various enamines to produce 5-oxo-1,5-dihydro-benzo[g]indole-3,4,9b-tricarboxylate derivatives. This reaction involves the migration of an ethoxycarbonyl group, leading to new products that further aromatize to planar indoles through the elimination of an ethoxycarbonyl group (Schenck et al., 2005).

- Nitration and Bromination: The compound undergoes nitration, producing various nitroindole derivatives, and bromination, resulting in bromoindole derivatives. These processes are crucial for further chemical modifications and synthesis (Miki et al., 2007); (Miki et al., 2006).

Pharmaceutical Research

- Cytotoxicity Studies: Some derivatives of indole compounds, synthesized from 2-(1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)malonaldehyde, have been investigated for their cytotoxic activity against human breast cancer cell lines. These studies highlight the potential of these compounds in cancer research (Mohammad & ALİ, 2022).

Solar Cell Application

- Dye-Sensitized Solar Cells: Carboxylated cyanine dyes, related to dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate, have been used to improve photoelectric conversion efficiency in dye-sensitized solar cells. This application demonstrates the relevance of such compounds in renewable energy technologies (Wu et al., 2009).

Enzyme Inhibition Studies

- Xanthine Oxidase Inhibition: Derivatives like dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate have been synthesized and evaluated for their inhibitory properties on xanthine oxidase activity. Such studies are vital for developing new therapeutic agents (Yagiz et al., 2021).

Chemiluminescent Activity

- Chemiluminescence: Certain derivatives have shown chemiluminescent activity, akin to luminol. This property is significant for analytical and diagnostic applications, particularly in forensic science (Kurumi et al., 2001).

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through electrophilic substitution, facilitated by excessive π-electrons delocalization . This interaction leads to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific targets and mode of action of the compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Orientations Futures

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research may continue to explore new synthesis methods and applications of indole derivatives, including dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate.

Propriétés

IUPAC Name |

dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-20-15(18)12-11-8-7-9-5-3-4-6-10(9)13(11)17-14(12)16(19)21-2/h3-6,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKJQTKYVHLFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=C1CCC3=CC=CC=C32)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331318 | |

| Record name | dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

132288-27-8 | |

| Record name | dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B3003632.png)

![Methyl (E)-4-[2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3003633.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B3003636.png)

![N,N-dimethyl-4-{[(4-oxo-3,4-dihydro-1-phthalazinyl)methyl]amino}benzenesulfonamide](/img/structure/B3003641.png)

![ethyl 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxylate](/img/structure/B3003642.png)

![5,6-dichloro-N-{[4-(cyclopropylcarbamoyl)phenyl]methyl}-N-methylpyridine-3-carboxamide](/img/structure/B3003644.png)

![1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B3003646.png)

![N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3003648.png)

![[1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3003649.png)

![(3aR,3bS,6S,6aR,7aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2',3':4,5]furo[2,3-d][1,3]dioxol-5(3aH)-one](/img/no-structure.png)